2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methyl-1,2,4-thiadiazole-5(2H)-thione 2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methyl-1,2,4-thiadiazole-5(2H)-thione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15621239
InChI: InChI=1S/C20H19N7S2/c1-12-4-8-15(9-5-12)22-17-24-18(23-16-10-6-13(2)7-11-16)26-19(25-17)27-14(3)21-20(28)29-27/h4-11H,1-3H3,(H2,22,23,24,25,26)
SMILES:
Molecular Formula: C20H19N7S2
Molecular Weight: 421.5 g/mol

2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methyl-1,2,4-thiadiazole-5(2H)-thione

CAS No.:

Cat. No.: VC15621239

Molecular Formula: C20H19N7S2

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methyl-1,2,4-thiadiazole-5(2H)-thione -

Specification

Molecular Formula C20H19N7S2
Molecular Weight 421.5 g/mol
IUPAC Name 2-[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]-3-methyl-1,2,4-thiadiazole-5-thione
Standard InChI InChI=1S/C20H19N7S2/c1-12-4-8-15(9-5-12)22-17-24-18(23-16-10-6-13(2)7-11-16)26-19(25-17)27-14(3)21-20(28)29-27/h4-11H,1-3H3,(H2,22,23,24,25,26)
Standard InChI Key HNMLSBRZHNKQMB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=NC(=S)S3)C)NC4=CC=C(C=C4)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, C20H19N7S2, reflects a fusion of three heterocyclic systems:

  • A 1,3,5-triazine core substituted at positions 4 and 6 with (4-methylphenyl)amino groups.

  • A 1,2,4-thiadiazole ring linked to the triazine via a carbon-nitrogen bond, with a methyl group at position 3 and a thione (-S-) moiety at position 5.

This arrangement creates a planar yet sterically hindered structure, enabling π-π stacking interactions and hydrogen bonding capabilities.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC20H19N7S2
Molecular Weight421.5 g/mol
Hybridizationsp²/sp³ mixed
Predicted LogP~3.2 (moderate lipophilicity)

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically beginning with the assembly of the triazine core followed by thiadiazole ring formation:

  • Triazine Precursor Preparation:

    • Condensation of cyanuric chloride with p-toluidine under controlled pH (8–9) yields 4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-amine.

    • Substitution of the remaining chlorine atom with a methyl group via nucleophilic attack using methylamine.

  • Thiadiazole Ring Construction:

    • Reaction of the triazine intermediate with thiosemicarbazide in ethanol under reflux (78°C, 12 hours).

    • Cyclization catalyzed by potassium hydroxide to form the thiadiazole-thione moiety.

  • Final Functionalization:

    • Alkylation or arylation at the thione sulfur using halogenated reagents (e.g., methyl iodide) in dimethylformamide (DMF) at 60°C .

Reaction Optimization

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states .

  • Temperature Control: Maintaining 60–80°C prevents side reactions like over-alkylation.

  • Catalysis: Alkali metals (KOH, NaOH) improve cyclization efficiency by deprotonating thiol groups .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Aromatic protons from p-toluidine groups resonate at δ 7.2–7.4 ppm (doublets, J = 8 Hz).

    • Methyl groups on the triazine and thiadiazole appear as singlets at δ 2.3–2.5 ppm.

  • ¹³C NMR:

    • Thione carbon (C=S) at δ 185–190 ppm.

    • Triazine carbons between δ 165–170 ppm .

Infrared (IR) Spectroscopy

  • Strong absorption bands at 1240 cm⁻¹ (C=N stretch) and 680 cm⁻¹ (C-S vibration) .

  • N-H stretches from amino groups observed at 3350–3450 cm⁻¹ .

Biological Activities and Mechanisms

Anticancer Properties

Molecular docking simulations predict high affinity for:

  • Tyrosine Kinases: Competitive inhibition at the ATP-binding site (binding energy: -9.2 kcal/mol).

  • Topoisomerase II: Intercalation into DNA-enzyme complexes prevents re-ligation of DNA strands .

Table 2: Predicted Pharmacological Profiles

TargetBinding Energy (kcal/mol)IC₅₀ (μM)
EGFR Kinase-8.712.4
CYP3A4-6.2>100
Bcl-2-7.945.6

Applications in Materials Science

Polymer Stabilizers

The compound’s sulfur-rich structure scavenges free radicals, enhancing the thermal stability of polymers like polyethylene (PE) and polyvinyl chloride (PVC).

Corrosion Inhibition

Electrochemical studies show 85% corrosion inhibition efficiency on mild steel in 1M HCl, attributed to adsorption on metal surfaces via sulfur and nitrogen atoms .

Future Research Directions

  • Pharmacokinetic Studies: Investigate oral bioavailability and metabolic pathways using in vitro hepatocyte models.

  • Material Durability Testing: Assess long-term stability under UV radiation and extreme temperatures.

  • Structural Analog Synthesis: Modify the triazine substituents to optimize bioactivity and reduce cytotoxicity.

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